An In-depth Technical Guide on the Synthesis and Characterization of 1H-Pyrido[2,3-d]oxazine-2,4-dione
An In-depth Technical Guide on the Synthesis and Characterization of 1H-Pyrido[2,3-d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound 1H-Pyrido[2,3-d]oxazine-2,4-dione . For clarity and ease of comparison, all quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using DOT language are included to illustrate the synthetic workflow and a potential signaling pathway of interest for this class of compounds.
Introduction
1H-Pyrido[2,3-d]oxazine-2,4-dione, also known by its synonym 3-azaisatoic anhydride, is a heterocyclic compound with the chemical formula C₇H₄N₂O₃. Its structure, featuring a fusion of pyridine and oxazine rings, makes it a subject of interest in medicinal chemistry and drug discovery. This guide will delve into the known methods for its synthesis and the analytical techniques used for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of 1H-Pyrido[2,3-d]oxazine-2,4-dione is presented in Table 1. This data is crucial for its handling, formulation, and analysis.
Table 1: Physicochemical Properties of 1H-Pyrido[2,3-d]oxazine-2,4-dione
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₃ | PubChem[1] |
| Molecular Weight | 164.12 g/mol | PubChem[1] |
| CAS Number | 21038-63-1 | PubChem[1] |
| Melting Point | 195.0 °C[2] | Echemi |
| Melting Point with Decomposition | 207.0-207.5 °C | US Patent 3828038A[3] |
| Density | 1.498 g/cm³ | Echemi[2] |
| Refractive Index | 1.593 | Echemi[2] |
| XLogP3 | -0.12370 | Echemi[2] |
| PSA (Polar Surface Area) | 75.96 Ų | Echemi[2] |
Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione
The synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione can be achieved through various routes. Two prominent methods are detailed below.
Synthesis from 2-Carbamylnicotinic Acid
A documented method for the preparation of 3-azaisatoic anhydride involves the reaction of 2-carbamylnicotinic acid with lead tetra-acetate.[4]
Experimental Protocol:
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A 100 ml flask is charged with 2.0 g of 2-carbamylnicotinic acid suspended in 20 ml of dimethylformamide.
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To this suspension, 5.5 g of lead tetra-acetate is added.
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The mixture is stirred at 50°-60°C for 1 hour.
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The reaction mixture is then poured into 20 ml of water.
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The resulting solids are separated by filtration.
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The crude product is recrystallized from dioxane and dried in vacuo for 2 hours to yield 1.48 g (75% of theory) of 3-azaisatoic anhydride.[4]
General Synthesis from 2-Aminonicotinic Acid
A common and plausible synthetic strategy for the formation of isatoic anhydride analogs involves the cyclization of the corresponding ortho-amino carboxylic acid with a phosgene equivalent. For 1H-Pyrido[2,3-d]oxazine-2,4-dione, this would involve the reaction of 2-aminonicotinic acid with diphosgene or triphosgene.
Hypothetical Experimental Protocol:
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To a solution of 2-aminonicotinic acid in an appropriate anhydrous solvent (e.g., tetrahydrofuran, dioxane), a solution of diphosgene or triphosgene in the same solvent is added dropwise at a controlled temperature (e.g., 0 °C).
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The reaction mixture is then stirred at room temperature or heated to reflux to ensure complete cyclization.
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The solvent is removed under reduced pressure.
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The crude product is purified by recrystallization from a suitable solvent to yield 1H-Pyrido[2,3-d]oxazine-2,4-dione.
Synthesis Workflow Diagram:
Caption: General synthetic route to 1H-Pyrido[2,3-d]oxazine-2,4-dione.
Characterization Data
Table 2: Expected Spectroscopic Data for 1H-Pyrido[2,3-d]oxazine-2,4-dione
| Technique | Expected Data |
| ¹H NMR | Aromatic protons of the pyridine ring would appear in the range of δ 7.0-9.0 ppm. The N-H proton would likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Carbonyl carbons of the dione would be observed at highly deshielded chemical shifts (δ > 150 ppm). Aromatic carbons would appear in the range of δ 110-160 ppm. |
| IR (Infrared Spectroscopy) | Characteristic peaks for the N-H bond (around 3200-3400 cm⁻¹), C=O bonds of the anhydride (two bands around 1750-1850 cm⁻¹), and C=C/C=N bonds of the aromatic system (around 1500-1600 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (164.02 g/mol ). |
Potential Biological Significance and Signaling Pathway
While specific biological activities for 1H-Pyrido[2,3-d]oxazine-2,4-dione are not extensively reported, related pyridopyrimidine derivatives have shown inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K).[6] eEF-2K is a key regulator of protein synthesis and is implicated in various diseases, including cancer and neurological disorders.
eEF-2K is a calcium/calmodulin-dependent protein kinase that phosphorylates and inactivates eukaryotic elongation factor 2 (eEF2), thereby inhibiting the elongation step of protein synthesis. This pathway is a potential target for therapeutic intervention.
eEF-2K Signaling Pathway Diagram:
Caption: Regulation of protein synthesis by eEF-2K.
Conclusion
1H-Pyrido[2,3-d]oxazine-2,4-dione is a heterocyclic compound with accessible synthetic routes. While its specific biological functions are yet to be fully elucidated, its structural similarity to compounds with known activity against key therapeutic targets like eEF-2K suggests that it and its derivatives may be valuable scaffolds for future drug discovery and development efforts. Further research is warranted to explore the full potential of this compound.
References
- 1. EEF2K - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US3828038A - Method for producing isatoic anhydride and 3-azaisatoic anhydride - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. 3-Azaisatoic anhydride | C7H4N2O3 | CID 10986582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Progress in the Development of Eukaryotic Elongation Factor 2 Kinase (eEF2K) Natural Product and Synthetic Small Molecule Inhibitors for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
